molecular formula C16H12ClN3O3S B2450028 N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide CAS No. 851980-28-4

N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B2450028
CAS No.: 851980-28-4
M. Wt: 361.8
InChI Key: UWPITLOJYLSPQY-UHFFFAOYSA-N
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Description

N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a useful research compound. Its molecular formula is C16H12ClN3O3S and its molecular weight is 361.8. The purity is usually 95%.
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Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-10-2-3-11-14(8-10)24-16(18-11)20-19-15(21)9-1-4-12-13(7-9)23-6-5-22-12/h1-4,7-8H,5-6H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPITLOJYLSPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety and a benzodioxine ring, which contribute to its unique biological properties. The molecular formula is C16H12ClN3O3SC_{16}H_{12}ClN_3O_3S, and its IUPAC name is this compound .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, which can lead to various pharmacological effects such as:

  • Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.
  • Anticancer effects : By promoting apoptosis in cancer cells and inhibiting cell proliferation .

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound was tested on human cancer cell lines (A431 and A549) using the MTT assay. Results showed a marked decrease in cell viability at concentrations of 1, 2, and 4 μM.
Concentration (μM)Cell Viability (%)
0100
175
250
425
  • Mechanistic Insights : Western blot analysis indicated that the compound inhibits the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation .

Anti-inflammatory Activity

The compound also demonstrated anti-inflammatory properties by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in murine macrophage cell lines (RAW264.7). This was assessed using enzyme-linked immunosorbent assay (ELISA), revealing a significant reduction in cytokine levels upon treatment with the compound.

Study on Benzothiazole Derivatives

In a study focused on a series of benzothiazole derivatives, including this compound:

  • Synthesis and Characterization : The compounds were synthesized using standard organic synthesis techniques and characterized by NMR and LC-MS.
  • Biological Evaluation : The lead compound exhibited dual anticancer and anti-inflammatory activities. Specifically, it significantly inhibited the proliferation of A431 and A549 cancer cells while also reducing inflammatory markers .

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